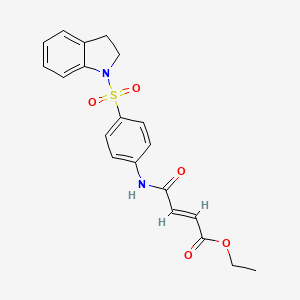

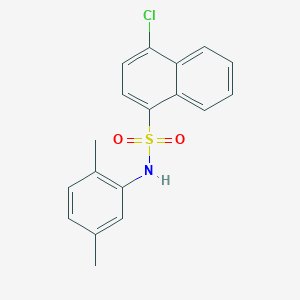

(E)-ethyl 4-((4-(indolin-1-ylsulfonyl)phenyl)amino)-4-oxobut-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan. They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic compound .

Synthesis Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .Molecular Structure Analysis

Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis

Many synthetic transformations are centered on the alteration of oxidation states, but these redox processes frequently pass through intermediates with short life-times, making their study challenging .Physical And Chemical Properties Analysis

Interest in nanomaterials and especially nanoparticles has exploded in the past decades primarily due to their novel or enhanced physical and chemical properties compared to bulk material .Aplicaciones Científicas De Investigación

Antimicrobial Activity

A study on the synthesis and antimicrobial activity of related compounds, such as methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates, demonstrated the potential of these compounds in fighting microbial infections. The compounds were synthesized and their antimicrobial activities were tested, revealing promising results (Gein et al., 2020).

Antifungal Evaluation

Another research focused on the antifungal evaluation of some 3-phenyl-2,5-disubstituted indoles derived from new ethyl-2-benzyl-2-[N-(aryl)hydrazono] ethanoates, highlighting the synthesis of compounds with high antifungal potency, which are crucial in developing new antifungal therapies (Ergenç et al., 1990).

Asymmetric Synthesis for Alkaloid Production

Research into heterocycles in asymmetric synthesis shed light on constructing chiral building blocks for enantioselective alkaloid synthesis via an asymmetric intramolecular Michael reaction. This study presents a method for developing versatile chiral building blocks for alkaloid synthesis, offering significant implications for pharmaceutical chemistry (Hirai et al., 1992).

Crystal Packing and Interactions

A study on the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates utilized nonhydrogen bonding interactions, such as N⋯π and O⋯π, to form unique structural motifs. This research provides insights into the role of non-traditional interactions in the design of molecular materials and their potential applications in material science (Zhang et al., 2011).

Antinociceptive Activities

The evaluation of the antinociceptive activities of enaminone compounds in animal models demonstrated the potential therapeutic applications of these compounds in pain management. The study explored the effects of various compounds on neurogenic and inflammatory pain, offering a foundation for future analgesic drug development (Masocha et al., 2016).

Mecanismo De Acción

Monoamine oxidase inhibitors (MAOIs) were the first antidepressant drugs along with imipramine to be developed for treating depression. Following WW2, large amounts of rocket fuel hydrazine were given to the pharmaceutical industry. In 1952 isoniazid derived from hydrazine was found to have anti-tubercular properties .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl (E)-4-[4-(2,3-dihydroindol-1-ylsulfonyl)anilino]-4-oxobut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S/c1-2-27-20(24)12-11-19(23)21-16-7-9-17(10-8-16)28(25,26)22-14-13-15-5-3-4-6-18(15)22/h3-12H,2,13-14H2,1H3,(H,21,23)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFERHPJBTJUDGN-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-ethyl 4-((4-(indolin-1-ylsulfonyl)phenyl)amino)-4-oxobut-2-enoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methanamine](/img/structure/B2943067.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2943071.png)

![4-{5-[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2943072.png)

![Tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate](/img/structure/B2943077.png)

![N-(2-ethyl-6-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2943078.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2943085.png)

![N-(1-cyanocyclopropyl)-3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2943087.png)